molecular formula C15H11IN2OS B6092580 2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one

2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B6092580
M. Wt: 394.2 g/mol
InChI Key: OCNQSGGABUNIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities. Quinazolinones are heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with thiols. One efficient method is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method offers good functional group tolerance and yields up to 98%.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the quinazolinone ring or the iodobenzyl group.

    Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinazolinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one involves its interaction with multiple molecular targets. It acts as a multi-kinase inhibitor, affecting pathways involved in cell proliferation and survival. The compound inhibits kinases such as VEGFR2, EGFR, and HER2, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one is unique due to the presence of the iodobenzyl group, which enhances its biological activity and specificity as a kinase inhibitor. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

2-[(4-iodophenyl)methylsulfanyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNQSGGABUNIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.